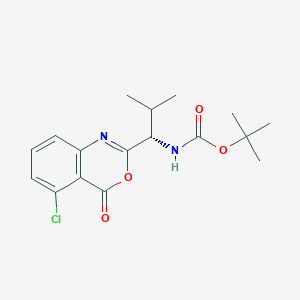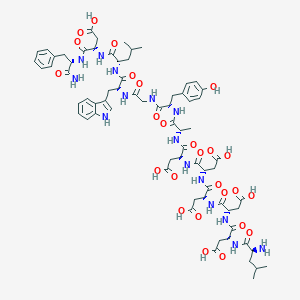
3-(3-Bromopropyl)pyridine
Übersicht
Beschreibung
Introduction : "3-(3-Bromopropyl)pyridine" is a chemical compound derived from pyridine, a basic heterocyclic organic compound. The bromopropyl group in this molecule influences its chemical reactivity and properties.
Synthesis Analysis :
- A method for synthesizing 3-arylthieno[2,3-b]pyridines from 2-bromopyridines involves iodine-mediated cyclization, indicating a potential pathway for synthesizing related bromopyridine derivatives (Kobayashi et al., 2009).
Molecular Structure Analysis :
- A combined experimental and computational study of bromopyridine derivatives, including their spectroscopic, XRD, and DFT analysis, provides insights into their molecular structure (Ghiasuddin et al., 2018).
Chemical Reactions and Properties :
- Bromopyridine derivatives can be used to synthesize complex materials, indicating versatile chemical reactivity (Truong et al., 2017).
- The synthesis of bromopyridines via regiocontrolled SNAr reactions highlights their reactivity in forming heterocyclic structures (Begouin et al., 2013).
Physical Properties Analysis :
- The synthesis and study of bromopyridine-based antioxidants, with a focus on their physical stability and reaction kinetics, provide information about their physical properties (Wijtmans et al., 2004).
Chemical Properties Analysis :
- The copper-mediated synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides reveals the chemical properties and potential applications of bromopyridine derivatives (Zhou et al., 2016).
Wissenschaftliche Forschungsanwendungen
- “3-(3-Bromopropyl)pyridine” is a chemical compound with the molecular formula C8H10BrN . It’s often used in research and development .
- While I couldn’t find specific applications of “3-(3-Bromopropyl)pyridine”, pyrimidines, a class of compounds that “3-(3-Bromopropyl)pyridine” could potentially be used to synthesize, have a wide range of pharmacological effects. They are known to have antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
-
Organic Synthesis Building Block
- “3-(3-Bromopropyl)pyridine” can be used as a building block in organic synthesis . It participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .
- The Heck reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction that allows for the substitution of an aryl halide with an alkene .
- The Buchwald-Hartwig coupling is a cross-coupling reaction used to form carbon-nitrogen bonds .
-
Synthesis of Balofloxacin Intermediate
- “3-Bromopyridine”, a compound similar to “3-(3-Bromopropyl)pyridine”, can be used for the synthesis of the Balofloxacin intermediate . Balofloxacin is a type of medicine .
- The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific context of the research being conducted .
-
Bulk Manufacturing and Sourcing
- “3-(3-Bromopropyl)pyridine” can be used in bulk manufacturing and sourcing . This suggests that it could be used in large-scale chemical reactions or processes .
- The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific context of the research being conducted .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-bromopropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTBTVNTKNDUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromopropyl)pyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)



![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)


